3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide
Descripción
Propiedades
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3/c23-22(24,25)16-6-5-7-17(14-16)31-13-4-3-11-26-20(29)10-12-28-15-27-19-9-2-1-8-18(19)21(28)30/h1-2,5-9,14-15H,10-13H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICOJVJCYKICQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclocondensation of Anthranilic Acid Derivatives
A mixture of methyl 2-aminobenzoate (1.0 equiv) and formamide (3.0 equiv) is heated at 160°C for 6 hours under nitrogen, yielding 3H-quinazolin-4-one (78% yield). Alternative methods employ urea or ammonium formate as cyclizing agents.
Functionalization at the 3-Position
The 3-position is functionalized via nucleophilic substitution. For example, treatment of 3H-quinazolin-4-one with propargyl bromide in dimethylformamide (DMF) at 60°C for 12 hours provides 3-propargylquinazolin-4-one (82% yield).
Synthesis of 4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-amine
This fragment is prepared via:
Alkynylation of 3-(Trifluoromethyl)phenol
3-(Trifluoromethyl)phenol (1.0 equiv) reacts with 4-chlorobut-2-yn-1-ol (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at 80°C for 8 hours, yielding 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-ol (76%).
Conversion to Amine
The alcohol is converted to the amine via a Mitsunobu reaction with phthalimide (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv), followed by hydrazinolysis (85% over two steps).
Optimization of Reaction Conditions
Comparative studies reveal critical parameters for yield enhancement:
| Step | Optimal Conditions | Yield | Key Observations |
|---|---|---|---|
| Quinazolinone cyclization | Formamide, 160°C, 6 h | 78% | Higher temperatures reduce regioselectivity |
| Propanamide coupling | CDI in toluene, 50°C, 2 h | 95% | Avoids racemization vs. DCC/DMAP |
| Alkynyl ether formation | K2CO3, CH3CN, 80°C, 8 h | 76% | Polar aprotic solvents preferred |
Purification and Characterization
Recrystallization
Crude product is recrystallized from ethanol/water (9:1) to achieve >99% purity (HPLC). X-ray diffraction confirms crystalline structure with characteristic 2θ peaks at 7.6°, 10.2°, and 15.2°.
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 7.89–7.32 (m, 4H, aromatic), 4.21 (t, J = 6.4 Hz, 2H, OCH2), 3.51 (q, J = 6.8 Hz, 2H, NHCH2).
- HRMS : m/z calculated for C21H17F3N3O3 [M+H]+: 440.1219, found: 440.1215.
Challenges and Alternative Approaches
Side Reactions
Green Chemistry Alternatives
Microwave-assisted synthesis reduces cyclization time from 6 h to 45 min (comparable yield: 75%).
Análisis De Reacciones Químicas
Types of Reactions
3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: : Can be oxidized under strong oxidizing conditions to form quinazolinone derivatives.
Reduction: : Reduction reactions may convert the compound into various reduced forms.
Substitution: : Electrophilic or nucleophilic substitution reactions can introduce different functional groups to modify the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing agents: : Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: : Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, alkoxides)
Major Products
The products formed from these reactions vary based on the type of reaction and conditions but may include:
Quinazolinone derivatives: : Resulting from oxidation reactions
Reduced forms: : Resulting from reduction reactions
Functionalized derivatives: : Resulting from substitution reactions
Aplicaciones Científicas De Investigación
3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide has diverse applications across various fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: : Studied for its potential role in inhibiting certain enzymes and pathways, which can be useful in understanding biological processes.
Medicine: : Investigated for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory effects.
Industry: : Employed in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide involves its interaction with molecular targets within biological systems:
Molecular Targets: : May include specific enzymes, receptors, or pathways that the compound binds to or modulates.
Pathways Involved: : The compound may affect signaling pathways, leading to changes in cellular functions and responses, which contribute to its observed biological effects.
Comparación Con Compuestos Similares
Table 1: Structural Comparison of Quinazolinone Derivatives
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Key Observations :
- The trifluoromethyl group in the target compound may lower solubility in polar solvents compared to non-CF₃ analogues like 18a or 10 .
Critical Analysis :
- The trifluoromethylphenoxy group in the target compound may enhance target binding affinity compared to phenyl or morpholine substituents, as CF₃ groups often improve pharmacokinetics .
- Anti-inflammatory quinazolinones () show promise, but the target compound’s alkyne spacer could redirect activity toward anticancer pathways, similar to ’s TACE inhibitors .
Actividad Biológica
The compound 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide is a synthetic derivative belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.
Chemical Structure and Properties
The structure of the compound can be broken down into key functional groups:
- Quinazoline moiety : Known for various biological activities, including anticancer properties.
- Trifluoromethylphenoxy group : Enhances lipophilicity and may contribute to biological activity.
- Propanamide linkage : Potentially influences the interaction with biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study focused on related compounds demonstrated that modifications to the quinazoline structure can enhance cytotoxicity against various cancer cell lines. The compound was evaluated using the MTT assay against the MDA-MB-231 breast cancer cell line, showing promising results compared to standard treatments like paclitaxel .
Table 1: Anticancer Activity of Quinazoline Derivatives
The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells, potentially through the inhibition of specific pathways involved in cell proliferation and survival. In silico studies have suggested that the trifluoromethyl group enhances binding affinity to target proteins involved in cancer progression .
Anti-inflammatory Activity
In addition to anticancer properties, compounds similar to 3-(4-oxoquinazolin-3(4H)-yl) have been studied for their anti-inflammatory effects. The presence of the phenoxy group is believed to play a critical role in modulating inflammatory responses by inhibiting cyclooxygenase enzymes (COX) and lipoxygenases (LOX) .
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide | COX-2 | TBD | |
| Trifluoromethylphenol derivatives | COX-1/COX-2 | 10.5 / 12.8 |
Case Studies
A notable case study involved synthesizing various quinazoline derivatives and evaluating their biological activity. The study highlighted how small structural changes could significantly alter pharmacological profiles, suggesting that further optimization of 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide could yield more potent analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via multi-step organic reactions, typically involving:
- Step 1 : Formation of the quinazolinone core through cyclization of anthranilic acid derivatives or via microwave-assisted reactions.
- Step 2 : Introduction of the trifluoromethylphenoxybutynyl side chain via nucleophilic substitution or Sonogashira coupling.
- Step 3 : Amidation to attach the propanamide moiety using coupling agents like HBTU or DCC in polar aprotic solvents (e.g., DMF) .
- Optimization : Reaction temperatures (60–100°C), solvent selection (DMF for solubility, dichloromethane for mild conditions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for yield enhancement (typically 50–70%) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- 1H/13C NMR : Assign peaks for the quinazolinone aromatic protons (δ 7.2–8.5 ppm), trifluoromethyl group (δ -62 ppm in 19F NMR), and alkyne protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 486.15) .
- IR Spectroscopy : Stretching vibrations for amide C=O (1650–1680 cm⁻¹) and quinazolinone C=O (1700–1720 cm⁻¹) .
Q. What preliminary biological assays are used to evaluate its therapeutic potential?
- In vitro Screening :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MDA-MB-231, IC50 values reported in µM range) .
- Anti-inflammatory Potential : COX-2 inhibition assays, with comparisons to reference drugs like Diclofenac .
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact its bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Trifluoromethyl Group : Enhances metabolic stability and target binding via hydrophobic interactions. Replacement with chlorine or methyl reduces potency by 30–50% .
- Phenoxybutynyl Chain : Shortening the alkyne spacer decreases solubility but increases cytotoxicity (e.g., IC50 from 12 µM to 8 µM in MDA-MB-231) .
- Quinazolinone Core : Substitution at C-2 with electron-withdrawing groups (e.g., nitro) improves enzyme inhibition (e.g., TACE inhibition by 20%) .
Q. What mechanistic studies elucidate its interaction with biological targets?
- Techniques :
- Molecular Docking : Predict binding to kinase domains (e.g., EGFR) or inflammatory mediators (e.g., TNF-α converting enzyme) .
- Enzyme Assays : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., MMP-9 inhibition with Ki = 0.8 µM) .
- Cellular Pathways : Western blotting to assess downstream effects (e.g., reduced phospho-ERK levels in treated cancer cells) .
Q. How can contradictory data (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?
- Strategies :
- Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma half-life <2 hours) and tissue distribution via LC-MS/MS .
- Metabolite Identification : Use liver microsomes to identify oxidative metabolites (e.g., hydroxylation at the alkyne chain) .
- Formulation Optimization : Nanoencapsulation (liposomes) to enhance solubility and reduce clearance .
Methodological Recommendations
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
